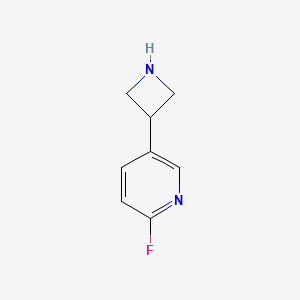

5-(Azetidin-3-yl)-2-fluoropyridine

Beschreibung

5-(Azetidin-3-yl)-2-fluoropyridine is a pyridine derivative featuring a fluorine atom at the 2-position and an azetidin-3-yl group (a four-membered saturated ring containing three carbon atoms and one nitrogen atom) at the 5-position. The azetidine ring introduces a unique combination of rigidity and basicity due to its small, strained structure.

Eigenschaften

Molekularformel |

C8H9FN2 |

|---|---|

Molekulargewicht |

152.17 g/mol |

IUPAC-Name |

5-(azetidin-3-yl)-2-fluoropyridine |

InChI |

InChI=1S/C8H9FN2/c9-8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 |

InChI-Schlüssel |

TYGAMIUYNMDUBR-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)C2=CN=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-2-fluoropyridine typically involves the coupling of azetidine derivatives with fluoropyridine precursors. One common method is the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine, followed by deprotection and further functionalization . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for 5-(Azetidin-3-yl)-2-fluoropyridine often utilize scalable and efficient synthetic routes. These methods may include the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to diversify the heterocyclic building blocks .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azetidin-3-yl)-2-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the azetidine ring or the fluoropyridine moiety.

Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the pyridine ring.

Wissenschaftliche Forschungsanwendungen

5-(Azetidin-3-yl)-2-fluoropyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Azetidin-3-yl)-2-fluoropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The table below compares 5-(Azetidin-3-yl)-2-fluoropyridine with structurally related fluoropyridine derivatives, emphasizing substituent effects and molecular properties:

Key Observations :

- Azetidine vs. Pyrrolidine : The azetidine group in the target compound is smaller and more rigid than the pyrrolidine ring in 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine , which may reduce conformational flexibility but improve binding specificity in biological contexts .

- Electronic Effects : The trifluoromethyl group in 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine is strongly electron-withdrawing, whereas the fluorine at C2 in the target compound provides milder electronic modulation .

Physicochemical Properties

- Basicity : Azetidine’s nitrogen is more basic than pyrrolidine due to ring strain, which could influence protonation states under physiological conditions .

- Stability : The strained azetidine ring may confer higher reactivity compared to larger, less-strained heterocycles, impacting synthetic accessibility and stability .

Biologische Aktivität

5-(Azetidin-3-yl)-2-fluoropyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Structural Characteristics

5-(Azetidin-3-yl)-2-fluoropyridine contains an azetidine ring and a fluorinated pyridine moiety. The presence of the azetidine nitrogen allows for diverse interactions with biological targets, enhancing its potential as a pharmacological agent. Its molecular formula is CHFN, with a molecular weight of approximately 152.17 g/mol.

Pharmacological Properties

Research indicates that 5-(Azetidin-3-yl)-2-fluoropyridine exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. Its structural analogs have demonstrated potential anticancer effects, making it a candidate for further development in oncology.

- Antimicrobial Properties : Compounds similar in structure have shown antibacterial and antifungal activities. For instance, derivatives of fluorinated pyridine have been evaluated for their efficacy against various pathogens, indicating a potential role for 5-(Azetidin-3-yl)-2-fluoropyridine in treating infections .

The mechanism by which 5-(Azetidin-3-yl)-2-fluoropyridine exerts its biological effects is thought to involve:

- Enzyme Inhibition : The compound may interact with enzymes crucial for cellular signaling pathways, particularly those involved in inflammation and cancer.

- Receptor Binding : Its unique structure enables binding to specific receptors, potentially modulating physiological responses related to disease processes.

Synthesis and Derivatives

The synthesis of 5-(Azetidin-3-yl)-2-fluoropyridine typically involves multiple steps that allow for modifications to enhance its properties. The general synthetic route includes:

- Formation of the Azetidine Ring : Utilizing appropriate reagents to create the azetidine structure.

- Fluorination : Introducing the fluorine atom at the 2-position of the pyridine ring to improve biological activity.

- Purification : Ensuring high yields and purity through recrystallization or chromatography methods.

The versatility in its synthesis allows for the creation of various analogs that can be screened for enhanced biological activities.

Comparative Analysis with Related Compounds

To better understand the potential of 5-(Azetidin-3-yl)-2-fluoropyridine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Azetidin-3-yl)-6-fluoropyridine | Azetidine ring, fluorinated pyridine | Potential anticancer activity |

| 4-(Azetidin-3-yl)-3-fluoropyridine | Azetidine ring, different fluorination | Inhibitory effects on kinases |

| 5-(Pyridin-2-yl)-1,3-thiazole | Pyridine ring fused with thiazole | Antimicrobial properties |

This table illustrates the diversity of biological activities observed among compounds sharing similar structural motifs with 5-(Azetidin-3-yl)-2-fluoropyridine.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 5-(Azetidin-3-yl)-2-fluoropyridine in various therapeutic areas:

- Cancer Research : Investigations into its effects on cancer cell lines have shown promising results, with IC values indicating effective growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .

- Infectious Diseases : The compound's antimicrobial efficacy has been assessed against strains such as Escherichia coli and Candida albicans, demonstrating significant minimum inhibitory concentrations (MICs) that warrant further exploration as an antibiotic or antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.